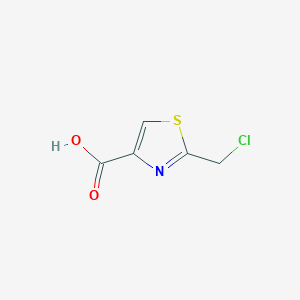

2-(Chloromethyl)thiazole-4-carboxylic acid

Vue d'ensemble

Description

“2-(Chloromethyl)thiazole-4-carboxylic acid” is a derivative of thiazole, which is a heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Synthesis Analysis

While specific synthesis methods for “2-(Chloromethyl)thiazole-4-carboxylic acid” were not found, thiazole derivatives have been synthesized by researchers for various purposes . For instance, 2-aminothiazole-4-carboxylate Schiff bases have been synthesized and characterized .Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen . The molecular structure of thiazoles allows for various substituents, which can significantly affect their biological outcomes . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .Applications De Recherche Scientifique

Novel Compounds Synthesis

A study outlined the synthesis of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, which were found to exhibit significant fungicidal and antivirus activities. These compounds showed promising effects against six tested fungi and Tobacco mosaic virus (TMV), highlighting their potential in controlling fungi and virus infections (Li Fengyun et al., 2015).

Anti-Corrosion Applications

Another research investigated thiazole hydrazones as anti-corrosion agents for mild steel in acidic media. The inhibitors, including derivatives of thiazole-2-carboxylic acid, significantly reduced corrosion, suggesting their utility in protecting industrial materials (Turuvekere K. Chaitra et al., 2016).

Material and Structural Applications

Supramolecular Chemistry

The crystal structure of a compound closely related to 2-(Chloromethyl)thiazole-4-carboxylic acid was studied, showcasing the intricate hydrogen bonding and π–π stacking interactions. These findings are valuable for designing molecular materials with specific structural properties (Min Wu et al., 2015).

Synthesis Routes and Intermediate Applications

Synthetic Methods and Intermediate Compounds

A study presented a new synthetic method for an intermediate compound essential for producing biologically active compounds like thiazole carboxylic acids. This research could pave the way for more efficient production of various pharmaceuticals and biologically active substances (Tu Yuanbiao et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

2-(chloromethyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S/c6-1-4-7-3(2-10-4)5(8)9/h2H,1H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYARGRVHYSZRRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)CCl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-1,3-thiazole-4-carboxylic acid | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2535598.png)

![7-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2535599.png)

![4'-Methyl-N*2*-pyridin-2-yl-[4,5']bithiazolyl-2,2'-diamine](/img/structure/B2535600.png)

![Dimethyl 2-allyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B2535601.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2535605.png)

![2-((4-bromophenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2535611.png)

![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea](/img/structure/B2535612.png)